molecular formula C15H18N2O2 B13624495 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylicacid

2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylicacid

Cat. No.: B13624495
M. Wt: 258.32 g/mol
InChI Key: GCIQPQNRARACFX-UHFFFAOYSA-N
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Description

The compound 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid is a benzodiazole derivative featuring a bicyclic aromatic core fused with a diazole ring. Key structural attributes include:

  • Cyclopropyl substituent at position 2: Enhances metabolic stability due to its rigid, strained three-membered ring.
  • 2-Methylpropyl (isobutyl) group at position 1: A branched alkyl chain that may improve lipophilicity and membrane permeability.
  • Carboxylic acid at position 5: A polar functional group critical for hydrogen bonding and target binding interactions.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-cyclopropyl-1-(2-methylpropyl)benzimidazole-5-carboxylic acid

InChI

InChI=1S/C15H18N2O2/c1-9(2)8-17-13-6-5-11(15(18)19)7-12(13)16-14(17)10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,18,19)

InChI Key

GCIQPQNRARACFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)C(=O)O)N=C1C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The benzodiazole ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The cyclopropyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction of the benzodiazole ring can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with enzymes, receptors, and other proteins, modulating their activity. The cyclopropyl and 2-methylpropyl groups can enhance the compound’s binding affinity and selectivity for its targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

(a) 2-Isopropyl-1H-Benzimidazole-6-Carboxylic Acid (RN 505078-93-3)
  • Core Structure : Benzimidazole (fused benzene and imidazole rings) vs. benzodiazole (benzene and diazole).
  • Substituents :
    • Position 2: Isopropyl (bulky, lipophilic) vs. cyclopropyl (rigid, electron-rich).
    • Position 6: Carboxylic acid vs. position 5 in the target compound.
  • Positional isomerism of the carboxylic acid (5 vs. 6) could influence spatial orientation in target interactions .
(b) 1-(Cyclopropylmethyl)-2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazole-5-Carboxylic Acid (CAS 1019342-55-2)
  • Core Structure : 2-Oxo-2,3-dihydrobenzodiazole (partially saturated) vs. fully aromatic benzodiazole.
  • Substituents :
    • Position 1: Cyclopropylmethyl (spacer between core and cyclopropane) vs. 2-methylpropyl (direct branching).
    • Position 2: Oxo group introduces hydrogen-bonding capacity absent in the target compound.
  • Implications : Partial saturation may reduce aromaticity and affect π-π stacking interactions. The oxo group could enhance solubility but reduce metabolic stability .

Carboxylic Acid Functional Group Comparisons

(a) 1-Aryltriazole-4-Carboxylic Acids (e.g., 1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid)
  • Core Structure : Triazole (five-membered ring with three nitrogens) vs. benzodiazole.
  • Substituents : Electron-withdrawing groups (e.g., trifluoromethyl, chlorophenyl) enhance acidity and target binding.
  • Activity : Demonstrated antiproliferative effects against lung cancer (NCI-H522 cells, GP = 68.09%) .
  • Implications : While the core differs, the carboxylic acid group’s role in binding (e.g., to kinases like c-Met) is a critical shared feature .
(b) Pyrrolo[1,2-b]Pyridazine-3-Carboxylic Acid Esters (e.g., EP 4 374 877 A2)
  • Core Structure : Pyrrolopyridazine (fused pyrrole and pyridazine) vs. benzodiazole.
  • Substituents : Esterification (e.g., 2-methylpropyl ester) vs. free carboxylic acid.
  • Implications : Ester forms act as prodrugs, improving bioavailability but requiring enzymatic hydrolysis for activation .

Key Structural and Functional Insights

Core Heterocycle :

  • Benzodiazole/benzimidazole cores favor planar aromatic interactions, while triazoles and pyrrolopyridazines introduce distinct electronic profiles.
  • Saturation (e.g., dihydrobenzodiazole) reduces aromaticity but may improve solubility .

Substituent Effects: Cyclopropyl vs. isopropyl: Cyclopropane’s rigidity may enhance target binding specificity compared to flexible isopropyl .

Carboxylic Acid Position :

  • Position 5 in benzodiazoles vs. position 6 in benzimidazoles alters spatial alignment in active sites, impacting potency .

Biological Activity :

  • Triazole carboxylic acids with electron-withdrawing groups (e.g., CF₃) show strong anticancer activity, suggesting the target compound’s acid group could play a similar role .

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